molecular formula C21H25FN2O B4587509 4-fluoro-N-{2-[(4-phenylcyclohexyl)amino]ethyl}benzamide

4-fluoro-N-{2-[(4-phenylcyclohexyl)amino]ethyl}benzamide

Cat. No.: B4587509
M. Wt: 340.4 g/mol
InChI Key: GJVRZACSKIGGPY-UHFFFAOYSA-N
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Description

4-fluoro-N-{2-[(4-phenylcyclohexyl)amino]ethyl}benzamide is a useful research compound. Its molecular formula is C21H25FN2O and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.19509159 g/mol and the complexity rating of the compound is 395. The solubility of this chemical has been described as 35.4 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurological Disease Research

4-Fluoro-N-{2-[(4-phenylcyclohexyl)amino]ethyl}benzamide has been utilized in neurological disease research. A study by Kepe et al. (2006) used a derivative of this compound, labeled with F-18, as a molecular imaging probe to quantify serotonin 1A (5-HT(1A)) receptor densities in the living brains of Alzheimer's disease patients. They found significant decreases in receptor densities in both hippocampi and raphe nuclei of Alzheimer's patients, correlating with worsening clinical symptoms and neuropathological loads.

Fluorine-18-Labeled Antagonists Development

In the development of fluorine-18-labeled antagonists, Lang et al. (1999) synthesized fluorinated derivatives of WAY 100635, which included this compound variants. These compounds were radiolabeled with fluorine-18 and evaluated for biological properties in rats, demonstrating potential for assessing dynamic changes in serotonin levels and static measurement of 5-HT1A receptor distribution (Lang et al., 1999).

Crystal Structure Analysis

The compound has also been studied for its crystal structure properties. Chopra and Row (2005) investigated 4-Fluoro-N-(2-fluorophenyl) benzamide, a similar molecule, revealing its dimorphic behavior and analyzing its morphology and crystal structure (Chopra & Row, 2005).

Antiviral Research

Hebishy et al. (2020) studied benzamide-based 5-aminopyrazoles, similar to this compound, for their anti-influenza A virus activity. They found significant antiviral activities against bird flu influenza (H5N1) in several synthesized compounds (Hebishy et al., 2020).

Synthetic and Theoretical Investigations

Potenti et al. (2021) conducted synthetic and theoretical investigations on 4-Fluoro-threonine, related to this compound, exploring its spectroscopic characterization and conformational space using machine learning coupled with quantum chemistry (Potenti et al., 2021).

Polyamide Synthesis

In the field of polymer chemistry, Hsiao et al. (2000) synthesized polyamides based on a bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol, including compounds structurally related to this compound. These polyamides displayed excellent solubility, thermal stability, and potential for various applications (Hsiao et al., 2000).

Properties

IUPAC Name

4-fluoro-N-[2-[(4-phenylcyclohexyl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O/c22-19-10-6-18(7-11-19)21(25)24-15-14-23-20-12-8-17(9-13-20)16-4-2-1-3-5-16/h1-7,10-11,17,20,23H,8-9,12-15H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVRZACSKIGGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)NCCNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24783690
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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